3-Bromo-6-nitro-1H-indole

Descripción

Contextualizing 3-Bromo-6-nitro-1H-indole within Indole (B1671886) Chemistry Research

Indole, a bicyclic aromatic heterocycle, is a fundamental structural motif found in numerous natural products, pharmaceuticals, and functional materials. chemijournal.comwikipedia.org The reactivity of the indole ring, particularly its propensity for electrophilic substitution at the C3 position, allows for the synthesis of a diverse array of substituted derivatives. wikipedia.orgrsc.org this compound exemplifies a polysubstituted indole, where the electronic properties of the parent indole ring are significantly modified by the presence of both an electron-withdrawing nitro group and a halogen substituent. This dual functionalization provides a platform for further chemical transformations and imparts specific physical and chemical properties to the molecule.

Significance of Substituted Indoles in Scientific Inquiry

Substituted indoles are a cornerstone of medicinal chemistry and materials science. chemijournal.comrsc.org Their diverse biological activities have led to the development of numerous drugs, including anti-inflammatory agents, antiviral compounds, and anti-cancer therapeutics. chemijournal.comresearchgate.net The specific substituents on the indole ring play a crucial role in determining the compound's pharmacological profile and its interaction with biological targets. researchgate.net The ability to strategically introduce various functional groups onto the indole scaffold allows for the fine-tuning of these properties, making substituted indoles a prime target for synthetic chemists. rsc.orgacs.org

Research Landscape of Bromo- and Nitro-Substituted Indoles

The introduction of bromine and nitro groups into the indole framework has been a subject of extensive research. Bromo-substituted indoles are valuable synthetic intermediates, often used in cross-coupling reactions to form more complex molecules. iucr.org The bromine atom can be readily displaced or can direct further substitution reactions.

Nitro-substituted indoles are of considerable interest due to their diverse chemical reactivity and potential applications. researchgate.net The strong electron-withdrawing nature of the nitro group significantly influences the electronic distribution within the indole ring, affecting its reactivity and physical properties. tandfonline.com Nitroindoles serve as precursors for the synthesis of aminoindoles and have been investigated for their potential as high-energy-density compounds. researchgate.nettandfonline.com The combination of both bromo and nitro substituents, as seen in this compound, creates a molecule with a unique electronic and steric profile, opening avenues for novel research applications.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₈H₅BrN₂O₂ sigmaaldrich.comuni.lu |

| Molecular Weight | 241.04 g/mol sigmaaldrich.com |

| Appearance | Solid |

| InChI Key | CUHNSXKCMBQLRL-UHFFFAOYSA-N uni.lu |

Note: This table contains data for this compound.

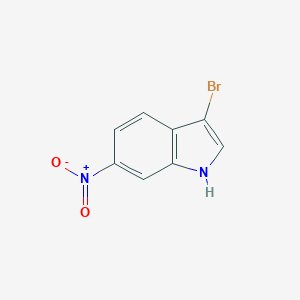

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

3-bromo-6-nitro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O2/c9-7-4-10-8-3-5(11(12)13)1-2-6(7)8/h1-4,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUHNSXKCMBQLRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC=C2Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90563210 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126807-09-8 | |

| Record name | 3-Bromo-6-nitro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90563210 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Reaction Mechanisms of 3 Bromo 6 Nitro 1h Indole

Electrophilic Aromatic Substitution on the Indole (B1671886) Nucleus

Indoles are characteristically electron-rich heterocyclic compounds, making them prone to electrophilic aromatic substitution. The site of substitution is heavily influenced by the directing effects of existing substituents on the aromatic ring.

Influence of Bromine and Nitro Groups on Regioselectivity

The indole nucleus itself is π-excessive, leading to a high reactivity towards electrophiles, with a strong preference for substitution at the C3 position. nih.gov However, the presence of the bromine atom at C3 and the nitro group at C6 significantly alters this reactivity profile.

The nitro group at the C6 position is a strong electron-withdrawing group, which deactivates the benzene (B151609) portion of the indole ring towards electrophilic attack. evitachem.com This deactivation is a consequence of the resonance and inductive effects of the nitro group, which pull electron density away from the aromatic system.

The bromine atom at the C3 position, while also being an electron-withdrawing group through its inductive effect, can participate in resonance, donating a lone pair of electrons to the pyrrole (B145914) ring. However, in the context of electrophilic substitution, its primary role is to block the most reactive C3 position.

Competitive Substitution Pathways

Given the electronic landscape of 3-bromo-6-nitro-1H-indole, competitive substitution pathways are a key consideration in its functionalization. While direct electrophilic aromatic substitution on the carbocyclic ring is challenging, other reactive pathways can be exploited.

One such pathway involves the N-H proton of the indole. The indole nitrogen is weakly acidic and can be deprotonated by a strong base to form an indolyl anion. bhu.ac.in This anion is a potent nucleophile and can react with various electrophiles, leading to N-substitution. This provides an alternative route for functionalization that bypasses the deactivated aromatic system.

Nucleophilic Aromatic Substitution Reactions of Bromo-Indoles

Nucleophilic aromatic substitution (SNA_r) is a reaction pathway that becomes significant for aryl halides bearing strongly electron-withdrawing groups. libretexts.orgpressbooks.pub The presence of the nitro group in this compound makes the molecule susceptible to this type of reaction.

Displacement of the Bromine Atom

The bromine atom at the C3 position of this compound can be displaced by a variety of nucleophiles. This reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the carbon atom bearing the bromine, forming a negatively charged intermediate known as a Meisenheimer complex. libretexts.org The electron-withdrawing nitro group at the C6 position plays a crucial role in stabilizing this intermediate by delocalizing the negative charge through resonance. libretexts.orgpressbooks.pub This stabilization lowers the activation energy for the reaction, facilitating the displacement of the bromide ion.

The reactivity of the bromine atom can be further enhanced under specific conditions, such as the use of phase-transfer catalysis. researchgate.net

Reactivity with Various Nucleophiles

A range of nucleophiles can be employed to displace the bromine atom in this compound, leading to a diverse array of 3-substituted-6-nitroindoles. Common nucleophiles include:

Amines: Reaction with primary or secondary amines yields 3-amino-6-nitroindoles.

Thiols: Thiolates can displace the bromine to form 3-thioether-6-nitroindoles.

Alkoxides: Alkoxides can react to produce 3-alkoxy-6-nitroindoles.

The choice of nucleophile and reaction conditions allows for the synthesis of a wide variety of functionalized indole derivatives.

Reductive Transformations of the Nitro Group and Indole Core

The nitro group and the indole core of this compound can undergo reduction under various conditions, providing pathways to different classes of compounds.

The reduction of the nitro group is a common transformation in organic synthesis. A variety of reducing agents can be employed to convert the nitro group to an amino group, forming 3-bromo-6-amino-1H-indole. Common methods include:

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is an effective method. researchgate.net

Metal/Acid Systems: Reagents like tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron (Fe) in acetic acid are also widely used for this transformation. researchgate.netthieme-connect.com

Other Reducing Agents: Sodium dithionite (B78146) and indium in the presence of acetic acid have also been shown to be effective for the reduction of nitroindoles. researchgate.netclockss.org

The indole core itself can also be reduced, although this generally requires harsher conditions than the reduction of the nitro group. Catalytic hydrogenation under more forcing conditions, such as higher pressures and temperatures, can lead to the reduction of the pyrrole ring to form an indoline. nih.gov The choice of catalyst and reaction conditions can influence the selectivity of the reduction. For instance, some methods have been developed for the selective reduction of the indole nucleus in the presence of other functional groups. researchgate.net

It is also possible to achieve a one-pot reductive acylation, where the nitro group is reduced and the resulting amino group is immediately acylated to form a stable amide. clockss.org This approach is particularly useful for handling potentially unstable aminoindoles. clockss.org

| Reaction Type | Reagents and Conditions | Product(s) |

| Electrophilic Nitration | Nitrating agent (e.g., benzoyl nitrate) | 3-Bromo-5,6-dinitro-1H-indole (potential product) |

| Nucleophilic Substitution | Amine, heat | 3-Amino-6-nitro-1H-indole |

| Nucleophilic Substitution | Thiol, base | 3-Thio-6-nitro-1H-indole |

| Nitro Group Reduction | SnCl₂, HCl | 3-Bromo-6-amino-1H-indole |

| Nitro Group Reduction | H₂, Pd/C | 3-Bromo-6-amino-1H-indole |

| Indole Core Reduction | Catalytic Hydrogenation (forcing conditions) | 3-Bromo-6-nitroindoline |

Reduction of Nitro to Amino Groups

The conversion of the nitro group at the C6 position to a primary amine is a fundamental transformation, yielding 6-amino-3-bromo-1H-indole, a versatile intermediate for further derivatization. This reduction can be achieved under various conditions, offering routes to a range of more complex molecules.

A common and effective method for this reduction involves the use of a metal catalyst in the presence of a proton source. acs.org One established general procedure for reducing nitroindoles uses iron powder and a saturated aqueous solution of ammonium (B1175870) chloride in a mixture of methanol (B129727) and tetrahydrofuran (B95107) (THF). acs.org The reaction is typically heated to ensure completion. acs.org This method is valued for its relatively mild conditions and tolerance of other functional groups.

Alternative reducing agents can also be employed. Catalytic hydrogenation, using hydrogen gas with a palladium-on-carbon (Pd/C) catalyst, is a clean and efficient method. Another approach involves chemical reducing agents like sodium borohydride, although conditions may need to be optimized to ensure selectivity. The choice of reducing agent can be critical to avoid side reactions, such as the unintended reduction of the bromine atom.

Table 1: Reagents for Nitro Group Reduction

| Reagent System | Solvent(s) | Conditions | Reference |

| Iron (Fe) / Ammonium Chloride (NH₄Cl) | Methanol / THF / Water | Heating (e.g., 60 °C) | acs.org |

| Hydrogen (H₂) / Palladium on Carbon (Pd/C) | Various (e.g., Ethanol, Ethyl Acetate) | Room Temperature, H₂ atmosphere | |

| Sodium Dithionite (Na₂S₂O₄) | Water / Dioxane | Heating | N/A |

| Tin(II) Chloride (SnCl₂) / HCl | Ethanol | Heating | N/A |

Selective Bromine Reduction

Selective removal of the bromine atom at the C3 position while preserving the nitro group presents a synthetic challenge due to the reactivity of the nitro group towards many reducing agents. This transformation, known as hydrodebromination, would yield 6-nitro-1H-indole.

While direct replacement of bromine on the indole ring with a mercapto group using reagents like potassium hydrogen sulphide has been attempted on haloindoles with limited success cdnsciencepub.com, catalytic hydrogenation is a more common strategy for dehalogenation. However, this method often reduces nitro groups simultaneously. Achieving selectivity requires careful selection of the catalyst and reaction conditions. For instance, specific palladium catalysts with tailored ligands might favor C-Br bond cleavage over nitro group reduction.

Another potential route involves organometallic intermediates. Reaction of the bromoindole with an organolithium reagent followed by quenching with a proton source could achieve debromination. However, the acidic N-H proton of the indole must first be protected to prevent interference. This type of strategy has been used in the synthesis of other complex indoles. acs.org

Derivatization and Functional Group Interconversion

The functional groups on this compound provide multiple handles for derivatization, allowing for the synthesis of a diverse library of compounds.

Esterification and Amide Formation

Ester and amide derivatives of this compound can be prepared through several synthetic routes. One common approach involves the N-alkylation of the indole nitrogen with a suitable haloester, followed by hydrolysis to the corresponding carboxylic acid. For example, 6-bromoindole (B116670) can be alkylated with a bromoacetic ester and then hydrolyzed to produce 2-(6-bromo-1H-indol-1-yl)acetic acid. nih.gov This acid can then be coupled with an amine or alcohol using standard peptide coupling reagents (like EDC/HOBt) or acid catalysis to form the desired amide or ester, respectively. nih.gov

Alternatively, a carboxyl group can be introduced at the C3 position of a 6-nitroindole (B147325) precursor to form 6-nitro-1H-indole-3-carboxylic acid. acs.orgambeed.com This carboxylic acid can then be esterified. For instance, reaction with methoxymethyl chloride (MOM-Cl) can yield methoxymethyl 6-nitro-1H-indole-3-carboxylate. acs.org Direct amidation at the C3 position of the indole ring is also possible using specialized electrophilic nitrogen agents in the presence of a Lewis acid catalyst like zinc chloride (ZnCl₂). nih.gov

Table 2: Example Reactions for Ester and Amide Formation

| Starting Material | Reagent(s) | Product Type | Reference |

| 6-Bromoindole | 1. Bromoacetic ester, NaH2. NaOH (hydrolysis)3. Glycine ester, coupling agents | N-substituted amide | nih.gov |

| 6-Nitro-1H-indole | 1. Reagents to install COOH at C32. Alcohol, Acid Catalyst | C3-ester | acs.orgchemicalbook.com |

| 1H-Indole | N-Benzenesulfonyloxyamides, ZnCl₂ | C3-amide | nih.gov |

Cycloaddition Reactions

The indole nucleus, particularly when substituted with electron-withdrawing groups, can participate in cycloaddition reactions. While specific studies on this compound are not prevalent, the reactivity of related nitro-aromatic systems provides a strong indication of its potential. Nitropyrroles, for instance, are known to undergo cycloaddition reactions. researchgate.net

Derivatives of bromonitrostyrene (B8716567) can be used to synthesize six-membered cyclic nitronates, which are precursors for [3+2] cycloaddition reactions. researchgate.net It is plausible that this compound could act as a dienophile or participate in dipolar cycloadditions, especially after conversion into a more reactive intermediate. For example, the nitro group could be used to generate a nitrone in situ, which could then react with an alkene. The development of non-acidic methods for preparing 3-nitroindoles has broadened their applicability in synthesizing complex structures, such as through Barton-Zard reactions to form pyrrolo[2,3-b]indoles. nih.govrsc.org

Mechanistic Investigations of this compound Reactions

Understanding the precise mechanisms of reactions involving this compound is crucial for controlling reaction outcomes and designing new synthetic pathways.

Computational Chemistry and Mechanistic Elucidation (e.g., DFT Studies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, stability, and reaction pathways of molecules like this compound. DFT calculations can predict the most stable geometric conformations and provide insights into the molecular orbitals. tandfonline.com

For instance, in the electrophilic nitration of N-Boc indole, DFT calculations have been used to model the reaction pathway, identifying a four-membered ring transition state. nih.govrsc.org Such studies can elucidate the regioselectivity of reactions by comparing the activation energies of different potential pathways. rsc.org

For this compound, DFT could be used to:

Calculate the electron density at various positions to predict sites of electrophilic and nucleophilic attack.

Model the transition states for reactions like nucleophilic aromatic substitution or cross-coupling to understand the role of the bromo and nitro groups.

Simulate spectroscopic data (e.g., NMR, IR) to aid in the characterization of reaction products. tandfonline.com

Predict properties such as the collision cross section (CCS), which relates to the molecule's shape and can be compared with experimental mass spectrometry data. uni.lu

Crystallographic studies on related compounds, such as 3-Bromo-6-nitro-1-(prop-2-yn-yl)-1H-indazole, provide precise bond lengths and angles that can be used to benchmark and validate the results of DFT calculations. nih.govresearchgate.net

Experimental Techniques for Reaction Pathway Determination

The elucidation of reaction pathways for complex organic molecules like this compound is a multifaceted process that relies on a combination of advanced experimental and computational techniques. These methods allow chemists to monitor reaction progress, identify transient intermediates, characterize final products, and ultimately propose and validate a detailed reaction mechanism. The primary techniques employed include spectroscopic analysis, chromatographic methods, X-ray crystallography, and computational modeling.

Spectroscopic Methods

Spectroscopic techniques are fundamental to identifying the structure of reactants, intermediates, and products, thereby providing critical evidence for a proposed reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is one of the most powerful tools for structural elucidation in organic chemistry. Both ¹H NMR and ¹³C NMR are used to provide detailed information about the carbon-hydrogen framework of the molecule. For instance, in reactions involving substituted indoles, NMR can unambiguously confirm the position of functional groups. rsc.org The chemical shifts (δ) and coupling constants (J) are indicative of the electronic environment and connectivity of atoms. For example, the protons on the indole ring have characteristic chemical shifts, which are influenced by the presence of electron-withdrawing groups like the nitro group and the bromine atom. nih.gov

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shifts for Substituted Indoles

This table provides representative chemical shift ranges for protons and carbons in various positions on the indole ring, which are crucial for identifying substitution patterns in reaction products. Data is compiled from related indole structures.

| Atom | ¹H NMR δ (ppm) | ¹³C NMR δ (ppm) | Notes |

|---|---|---|---|

| H1 (N-H) | 8.0 - 12.0 (broad singlet) | - | Position is highly variable and exchangeable with D₂O. scirp.org |

| C2/H2 | 6.5 - 7.0 | 120.0 - 130.0 | Chemical shift depends heavily on the substituent at C3. |

| C3 | - | 98.0 - 115.0 | A quaternary carbon when substituted with bromine; its shift is key to confirming C3 functionalization. rsc.org |

| H4 | 7.2 - 7.6 | 120.0 - 124.0 | Often appears as a doublet. |

| H5 | 7.1 - 7.4 | 121.0 - 125.0 | Typically a triplet or doublet of doublets. |

| C6 | - | 125.0 - 135.0 | The nitro group at this position causes a significant downfield shift (deshielding). |

Mass Spectrometry (MS): MS is used to determine the molecular weight of reaction products and intermediates, providing confirmation of the expected molecular formula. scirp.org High-Resolution Mass Spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the unambiguous determination of elemental composition. Fragmentation patterns observed in the mass spectrum can also offer valuable structural information, helping to piece together the molecular structure.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify the presence or disappearance of specific functional groups during a reaction. For example, the characteristic stretching frequencies of the N-H bond (around 3400-3200 cm⁻¹), the nitro group (NO₂) (typically two bands around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹), and the C-Br bond can be monitored to follow the reaction progress. rsc.org

Chromatographic Techniques

Chromatography is essential for separating components of a reaction mixture and for monitoring the reaction's progress over time.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple qualitative technique used to monitor the consumption of starting materials and the formation of products. derpharmachemica.com It helps in determining the optimal reaction time and conditions.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): GC and HPLC are quantitative methods used to analyze the composition of a reaction mixture, determine the yield of products, and assess purity. rsc.orgresearchgate.net When coupled with a mass spectrometer (GC-MS or LC-MS), these techniques become powerful tools for separating and identifying unknown intermediates and byproducts in complex reaction mixtures, which is crucial for understanding competing reaction pathways.

Crystallographic Techniques

Single Crystal X-ray Diffraction: This technique provides the most definitive structural evidence. If a crystalline product can be isolated from a reaction, X-ray crystallography can determine its precise three-dimensional structure, including bond lengths and angles. researchgate.net This provides unequivocal proof of the connectivity of atoms and the regiochemistry of the reaction, solidifying the proposed reaction pathway. For example, X-ray diffraction has been used to confirm that nitration of certain indole derivatives occurs specifically at the C3 position. nih.gov

Computational Chemistry

Density Functional Theory (DFT): Computational methods, particularly DFT, are increasingly used to complement experimental findings. acs.org DFT calculations can model the entire reaction pathway, including the structures and energies of reactants, transition states, and products. nih.govrsc.org By calculating the activation energies for different possible pathways, DFT can predict the most likely reaction mechanism and explain observed regioselectivity. rsc.org These theoretical calculations provide a deeper understanding of the electronic factors that govern the reactivity of this compound.

Control Experiments

The determination of a reaction mechanism is also heavily reliant on carefully designed control experiments. By systematically omitting or altering specific reagents or catalysts, researchers can probe their roles in the reaction. For example, running a reaction in the absence of a proposed catalyst can demonstrate its necessity for the transformation. nih.govrsc.org These experiments are crucial for validating the hypotheses generated from spectroscopic and computational data.

Table 2: Summary of Experimental Techniques for Reaction Pathway Determination

| Technique | Purpose | Information Obtained | Reference |

|---|---|---|---|

| ¹H and ¹³C NMR | Structural Elucidation | Atomic connectivity, chemical environment, regiochemistry | rsc.org, scirp.org, nih.gov |

| Mass Spectrometry (MS/HRMS) | Molecular Weight/Formula Determination | Molecular weight, elemental composition, fragmentation patterns | , scirp.org |

| Infrared (IR) Spectroscopy | Functional Group Analysis | Presence/absence of key functional groups (e.g., -NO₂, N-H) | rsc.org |

| TLC/GC/HPLC | Reaction Monitoring & Separation | Reaction progress, purity, product yield | rsc.org, derpharmachemica.com, researchgate.net |

| X-ray Crystallography | Definitive Structure Confirmation | 3D molecular structure, bond lengths/angles, stereochemistry | nih.gov, researchgate.net |

| Computational Chemistry (DFT) | Mechanistic Investigation | Transition state energies, reaction energy profiles, predicted regioselectivity | nih.gov, rsc.org, acs.org |

Advanced Applications in Organic Synthesis

3-Bromo-6-nitro-1H-indole as a Building Block for Complex Molecules

The indole (B1671886) framework is a prominent heterocyclic scaffold found in a vast array of natural products and synthetic drugs. researchgate.netrsc.org The specific substitution pattern of this compound offers multiple reaction sites, allowing for its elaboration into more complex molecular structures.

Precursor in Natural Product Synthesis

While direct total syntheses of natural products using this compound as the starting material are not extensively documented, its structure represents a key synthetic intermediate. The functional groups present are analogous to those used in established synthetic routes for complex indole alkaloids. rsc.org The Fischer indole synthesis is a foundational method for creating the indole core, which can then be functionalized. rsc.orgchim.it For instance, bromination is a critical step in the synthesis of natural products like tryprostatins. rsc.org

The synthesis of polybrominated bi-indole natural products has been achieved using precursors containing both bromo and nitro functionalities on a benzene (B151609) ring, which are later cyclized. nih.gov This highlights the utility of having these groups present in a single building block. The 3-bromo position is particularly reactive and can be a key handle for dimerization or for introducing other fragments, while the 6-nitro group can be reduced to an amine, a common functional group in many alkaloids, to enable further cyclization or substitution reactions. rsc.orgnih.gov

Intermediate in Heterocyclic Chemistry

The reactivity of this compound makes it an ideal starting point for the synthesis of more complex heterocyclic systems. The indole ring itself can undergo various electrophilic substitution and cycloaddition reactions. Furthermore, the bromo and nitro groups provide specific sites for transformations, as detailed in the table below.

A closely related compound, 3-bromo-5-nitro-1H-indole, has been used as a starting material to synthesize novel 8-bromo-6-alkyl-1-aryl-6H-isoxazolo[4,3-e]indole derivatives. chemrj.org This demonstrates how the bromo and nitro-substituted indole core can be used to construct fused heterocyclic systems. The bromine at the C3 position can participate in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various carbon-based substituents. nih.gov The nitro group at C6 can be readily reduced to an amino group, which can then be used as a nucleophile or be diazotized to build new rings fused to the benzene portion of the indole scaffold. acs.org

| Functional Group | Position | Potential Reactions | Synthetic Outcome |

|---|---|---|---|

| Indole N-H | N1 | Alkylation, Acylation, Tosylation | Introduction of N-substituents, modulation of electronic properties and solubility. smolecule.com |

| Bromo | C3 | Palladium-catalyzed cross-coupling, Lithiation-substitution | Formation of C-C, C-N, or C-O bonds to introduce diverse molecular fragments. nih.govacs.org |

| Nitro | C6 | Reduction to amine | Formation of an amino group for subsequent amidation, diazotization, or cyclization reactions. acs.org |

Scaffold for Medicinal Chemistry and Drug Discovery

The indole nucleus is often referred to as a "privileged scaffold" because its derivatives can bind to a wide range of biological targets, leading to diverse pharmacological activities including anticancer, antimicrobial, and anti-inflammatory effects. rsc.orgchemrj.orgnih.gov this compound serves as an excellent starting point for the development of new therapeutic agents.

Synthesis of Novel Therapeutic Agents

The functional handles on this compound allow for its modification to target various diseases. For example, derivatives of 6-bromoindole (B116670) are used to synthesize inhibitors of bacterial cystathionine (B15957) γ-lyase (bCSE), an enzyme involved in bacterial resistance. nih.gov Suppressing this enzyme can enhance the sensitivity of pathogenic bacteria to existing antibiotics. nih.gov The synthesis of these inhibitors, such as NL1 and NL2, relies on using 6-bromoindole as the central building block. nih.gov

Furthermore, the 6-nitro group is a feature in some biologically active molecules. Its electron-withdrawing nature can influence the binding affinity of a molecule to its target. nih.gov It can also be reduced to the corresponding amine, a key functional group in many pharmacophores. acs.org The combination of the bromo and nitro groups allows for the systematic exploration of chemical space to optimize biological activity. For instance, various substituted indole derivatives have shown potential as anti-neurodegenerative agents by targeting enzymes like monoamine oxidase (MAO). mdpi.com

Design of Compound Libraries based on the Indole Core

The generation of compound libraries through diversity-oriented synthesis is a powerful strategy in modern drug discovery. researchgate.net this compound is an ideal scaffold for this approach due to its multiple, orthogonally reactive sites. A library of diverse molecules can be rapidly generated from this single starting material.

Strategies for creating such libraries include:

Derivatization at N1: The indole nitrogen can be alkylated or acylated with a variety of substituents.

Cross-Coupling at C3: The bromine atom can be replaced with different aryl, alkyl, or heteroaryl groups using palladium-catalyzed reactions.

Modification of the C6-Nitro Group: The nitro group can be reduced to an amine, which can then be acylated, sulfonated, or used in reductive amination to introduce a wide array of side chains.

This three-pronged approach allows for the creation of a large and structurally diverse library of indole-based compounds for high-throughput screening against various biological targets. researchgate.netbeilstein-journals.org This method has been successfully used to generate macrocyclic indole derivatives as potential antagonists for protein-protein interactions like p53-MDM2. beilstein-journals.org

Development of Functional Materials and Probes

The application of indole derivatives extends beyond medicine into the realm of materials science. chemscene.com The electronic properties of the indole ring, which can be tuned by substituents, make these compounds candidates for use in functional materials. The electron-withdrawing nitro group on this compound significantly influences its electronic structure, suggesting potential applications.

While specific applications for this compound in this area are still emerging, related nitro-containing heterocycles are used in the development of chemical probes and materials for electronics. acs.orgchemscene.com The nitro group can act as a quencher in fluorescent probes or be reduced to an amine to create solvatochromic dyes that are sensitive to their environment. The potential for intramolecular hydrogen transfer, a phenomenon exploited in some photofunctional materials, could also be explored with derivatives of this compound. pku.edu.cn The development of a chemical probe for bromodomain inhibition, for example, involved the synthesis and reduction of a nitro-containing precursor to generate a key aniline (B41778) intermediate, showcasing a relevant synthetic pathway for creating functional molecules. acs.org

Regioselective Functionalization of Indole Derivatives

The indole nucleus is a cornerstone in many natural products and pharmaceutical agents, making the development of methods for its precise functionalization a significant goal in organic synthesis. thieme-connect.comrsc.org The inherent reactivity of the indole ring, particularly at the C-2 and C-3 positions of the pyrrole (B145914) moiety, presents a challenge for achieving regioselectivity. wiley.com The compound this compound offers a strategic solution to this challenge, serving as a pre-functionalized scaffold that enables chemists to introduce a variety of substituents at specific positions with high control.

The utility of this compound in regioselective synthesis stems from its two key functional groups. The bromine atom at the C-3 position provides a reactive handle for a wide array of cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. smolecule.comcore.ac.uk Simultaneously, the electron-withdrawing nitro group at the C-6 position modulates the electronic properties of the entire indole ring system. This electronic influence not only affects the reactivity at other positions but also presents an opportunity for subsequent chemical transformations, such as reduction to an amino group, further diversifying the molecular architecture. google.com

C-3 Functionalization via Cross-Coupling Reactions

The bromine atom at the C-3 position is the primary site for regioselective modifications of this compound. This halogen serves as an excellent electrophilic partner in numerous metal-catalyzed cross-coupling reactions. Palladium-catalyzed reactions, in particular, are widely employed to functionalize aryl halides. researchgate.netacs.org By leveraging this C-3 bromo substituent, various alkyl, aryl, and alkynyl groups can be installed with high precision, a task that is often complicated in unsubstituted indoles due to competing side reactions. core.ac.uk

Commonly employed cross-coupling strategies for the functionalization of 3-bromoindoles include:

Suzuki-Miyaura Coupling: This reaction pairs the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, enabling the synthesis of 3-arylindoles.

Sonogashira Coupling: This method involves the coupling of the bromoindole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst, to yield 3-alkynylindoles. smolecule.com

Heck Coupling: This reaction creates a C-C bond between the bromoindole and an alkene.

Buchwald-Hartwig Amination: This process allows for the formation of a carbon-nitrogen bond by coupling the bromoindole with an amine.

The following table details representative transformations that leverage the C-3 bromine for regioselective functionalization.

| Reaction Type | Coupling Partner | Typical Catalyst/Reagents | Product Class |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic Acid (Ar-B(OH)₂) | Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 3-Aryl-6-nitro-1H-indoles |

| Sonogashira Coupling | Terminal Alkyne (R-C≡CH) | Pd Catalyst (e.g., PdCl₂(PPh₃)₂), CuI, Base (e.g., Et₃N) | 3-Alkynyl-6-nitro-1H-indoles |

| Heck Coupling | Alkene (e.g., Styrene) | Pd Catalyst (e.g., Pd(OAc)₂), Ligand (e.g., PPh₃), Base | 3-Alkenyl-6-nitro-1H-indoles |

| Buchwald-Hartwig Amination | Amine (R₂NH) | Pd Catalyst, Ligand (e.g., BINAP), Base (e.g., NaOtBu) | 3-Amino-6-nitro-1H-indoles |

Influence of the C-6 Nitro Group

Furthermore, the nitro group itself is a versatile functional handle. It can be readily reduced to a 6-amino group under various conditions, such as using iron filings in acidic medium or catalytic hydrogenation. google.com The resulting 6-amino-3-substituted-indole derivative opens up a new avenue for functionalization. The amino group can be diazotized and converted into other functional groups or used in condensation and acylation reactions, thereby providing a secondary stage of regioselective modification. This two-pronged approach—initial functionalization at C-3 followed by transformation at C-6—showcases the advanced synthetic utility of this compound as a versatile building block.

Theoretical and Computational Studies on 3 Bromo 6 Nitro 1h Indole

Quantum Chemical Calculations

Quantum chemical calculations have been instrumental in understanding the fundamental properties of 3-Bromo-6-nitro-1H-indole. These theoretical approaches provide insights that complement experimental findings.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems. For derivatives of indole (B1671886), DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p) or cc-pVTZ, have been employed to determine optimized molecular geometries and other properties. tandfonline.comresearchgate.net These calculations are crucial for predicting the compound's behavior and characteristics at the molecular level. For instance, in related indole derivatives, DFT has been used to calculate vibrational frequencies and to understand the effects of different solvents on the molecule's UV-visible spectra. tandfonline.comwiley.com The choice of functional and basis set, such as the M06/6-311G(d,p) level, is critical for obtaining accurate results for properties like vibrational wavenumbers and nonlinear optical (NLO) characteristics. acs.org

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical for understanding a molecule's chemical reactivity and kinetic stability. acs.org The energy gap between the HOMO and LUMO provides insights into the molecule's reactivity; a smaller gap generally implies higher reactivity. acs.org For similar compounds, FMO analysis has been used to explain charge transfer phenomena. researchgate.net In one study on related molecules, the HOMO and LUMO energies were calculated to understand the electronic excitation properties and intramolecular charge transfer. nih.gov The energy gap can also indicate the potential for nonlinear optical activity. acs.org

Molecular Modeling and Docking Studies

While specific molecular docking studies for this compound are not extensively detailed in the provided context, the general approach for similar indole derivatives involves investigating their binding affinity to biological targets. smolecule.com Molecular docking simulations are used to predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein receptor. This information is vital for drug design and understanding the compound's potential pharmacological profile. For example, studies on other bromo-indole derivatives have explored their potential as inhibitors of enzymes like Bcl-2, which is relevant in cancer research. wiley.com

Spectroscopic Characterization (Theoretical Aspects)

Theoretical spectroscopic characterization involves the use of quantum chemical calculations to predict and interpret spectroscopic data. For indole derivatives, methods like DFT have been successfully used to simulate vibrational spectra (FT-IR and Raman). tandfonline.com The calculated vibrational frequencies are often scaled to improve agreement with experimental data. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions, which are observed in UV-visible spectroscopy. tandfonline.com These theoretical predictions are invaluable for assigning experimental spectral bands and gaining a deeper understanding of the molecule's vibrational and electronic properties. tandfonline.comresearchgate.net

Biological Activities and Mechanistic Insights

Exploration of Pharmacological Profiles of Indole (B1671886) Derivatives.wiley.comijper.orgbenchchem.combenchchem.comjst.go.jp

The unique chemical architecture of indole derivatives, featuring a benzene (B151609) ring fused to a five-membered nitrogen-containing pyrrole (B145914) ring, allows them to mimic peptide structures and bind to various enzymes and receptors. researchgate.netijpsr.com This versatility has made them a focal point of research for developing new therapeutic agents. researchgate.net

Indole derivatives have demonstrated notable antimicrobial activity against a range of microorganisms. ijpsjournal.com Studies have confirmed that certain indole compounds are effective against resistant strains like Methicillin-resistant Staphylococcus aureus (MRSA). ijpsjournal.comnih.gov The presence of a nitro group, as seen in compounds like 5-nitro-2-phenylindole, has been identified as a promising feature for developing potent antimicrobial leads. ijpsjournal.comnih.gov

The antimicrobial mechanism for some indole derivatives involves the inhibition of efflux pumps, such as the NorA efflux pump in Staphylococcus aureus, which is a primary contributor to antibiotic resistance. nih.gov By inhibiting this pump, the indole compounds can increase the efficacy of other antibiotics. nih.gov Other proposed mechanisms include the disruption of bacterial cell membrane integrity, leading to cell death. For instance, 5-bromo-6-nitro-1H-indole has shown effectiveness against both E. coli and S. aureus. The nitro group itself can undergo bioreduction to form reactive intermediates that interact with cellular components, contributing to the biological effects.

| Compound/Class | Target Organism(s) | Observed Activity/Mechanism | Source |

|---|---|---|---|

| 5-Bromo-6-nitro-1H-indole | E. coli, S. aureus | Demonstrated strong antimicrobial properties with low MIC values. | |

| Nitro-substituted Indoles | Various Bacteria | Exhibit general antimicrobial activity; the nitro group can form reactive intermediates. | |

| 5-nitro-2-phenylindole | S. aureus | Acts as a NorA efflux pump inhibitor, increasing susceptibility to ciprofloxacin. | ijpsjournal.com |

| Indole Derivatives | Gram-positive and Gram-negative bacteria | Potent activity observed for nitro and chloro substituted derivatives. | ijper.org |

The anticancer potential of indole derivatives is well-documented, with several indole-based drugs approved for clinical use. mdpi.comnih.gov Nitro-substituted indoles, in particular, have been a subject of anticancer research. Studies on 5-bromo-6-nitro-1H-indole have demonstrated significant anticancer properties, showing inhibition of HeLa cancer cell lines with an IC50 value around 5 µM. The proposed mechanism for this compound involves the generation of reactive oxygen species (ROS) and the downregulation of the c-Myc oncogene, which is critical for cancer cell proliferation.

Furthermore, synthetic derivatives of 3,3′-diindolylmethane (DIM) bearing bromo and nitro substituents have shown cytotoxicity against human melanoma cell lines. nih.gov Research into indole-chalcone derivatives revealed that a compound with a 6-nitro group on the indole ring exhibited high potency against oxaliplatin-resistant colorectal cancer cells, with a GI50 value of 15 nM. nih.gov The broader mechanisms for anticancer indole compounds include the inhibition of tubulin polymerization, interference with DNA topoisomerases, and modulation of key signaling pathways involved in tumor growth. mdpi.com

| Compound | Cell Line(s) | IC50/GI50 Value | Mechanism | Source |

|---|---|---|---|---|

| 5-Bromo-6-nitro-1H-indole | HeLa | ~5 µM | ROS generation, c-Myc oncogene downregulation. | |

| Indole-chalcone derivative (with 6-NO2) | HCT-116/L (Oxaliplatin-resistant) | 15 nM | Microtubule depolymerization, G2/M phase arrest. | nih.gov |

| DIM derivatives (with bromo/nitro groups) | ME18, ME18/R (Melanoma) | 9.7 - 17.3 mM | Inhibition of cell viability. | nih.gov |

Indole derivatives are a significant class of antiviral agents, targeting various stages of the viral life cycle. wiley.comnih.gov They have been developed as entry and fusion inhibitors, protease inhibitors, and reverse transcriptase inhibitors (RTIs). nih.gov Specifically, certain indole analogues have been investigated for their ability to inhibit viral replication by interfering with essential viral enzymes.

In the context of HIV, indole-based compounds have been designed as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov Studies on 5-bromo and 5-nitro-indole derivatives have shown their potential as inhibitors of HIV-1 replication. nih.gov While the substituents at positions 4 and 5 of the indole ring did not always have a significant effect on activity against wild-type HIV-1, these compounds demonstrated the versatile nature of the indole scaffold in designing novel antiviral therapeutics. nih.gov

Structure-Activity Relationships (SAR) in 3-Bromo-6-nitro-1H-indole Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing lead compounds. For indole derivatives, the position and nature of substituents dramatically influence biological activity.

Role of the Nitro Group: The nitro group, particularly at the 6- or 7-position of the indole ring, is often favorable for biological activity. Its electron-withdrawing nature and ability to act as a hydrogen bond acceptor can enhance binding affinity to target enzymes. nih.gov In studies of fructose-1,6-bisphosphatase (FBPase) inhibitors, a 7-nitro group was found to be vital for binding affinity. nih.gov Similarly, in a series of indole-chalcones, a 6-nitro group conferred high potency against resistant cancer cells. nih.gov

Role of the Bromo Group: The effect of a bromine substituent is highly context-dependent. In some cases, the bromine atom at position 5 enhances binding affinity to molecular targets. However, in other series, such as certain indole-chalcones, a 5-bromo substitution led to a complete loss of activity, suggesting that the size and electronic properties of the halogen are critical for a specific target interaction. nih.gov

Combined Effects: The presence of both bromine and nitro groups on the indole ring in this compound is thought to enhance its binding to various molecular targets. SAR studies can be designed by systematically replacing these groups with others like -CF₃, -CN, or -OMe to map the electronic and steric requirements for optimal activity.

Mechanistic Pathways of Biological Action.benchchem.com

The biological effects of this compound and its analogues stem from their interactions with specific molecular targets, leading to the modulation of cellular pathways.

One of the primary mechanisms of action for these compounds is enzyme inhibition. The bromine and nitro groups can enhance the binding affinity of the indole core to the active or allosteric sites of enzymes.

Fructose-1,6-bisphosphatase (FBPase) Inhibition: A series of indole derivatives were identified as allosteric inhibitors of FBPase, a key enzyme in gluconeogenesis. doi.org The 7-nitro group was shown to be critical for the binding interaction within the AMP allosteric site. nih.govdoi.org The indole NH moiety was also found to be vital, likely forming key hydrogen bonds with amino acid residues. nih.gov

Other Enzyme Interactions: Analogues have been investigated as potential inhibitors of bacterial cystathionine (B15957) γ-synthase (bCSE) and activators of glucokinase, an enzyme involved in glucose metabolism that can influence cancer cell proliferation. The mechanism can involve the formation of covalent bonds between the compound and nucleophilic sites in the enzyme's active site.

| Enzyme Target | Compound Class | Key Finding | Source |

|---|---|---|---|

| Fructose-1,6-bisphosphatase (FBPase) | 7-nitro-indole derivatives | The 7-nitro group was found to be crucial for potent inhibitory activity (IC50 in the range of 0.10–0.47 μM for some analogues). | nih.govdoi.org |

| Glucokinase | 3-Bromo-1-isopropyl-6-nitro-1H-indole | Shown to activate glucokinase, potentially influencing cancer cell proliferation. | |

| Bacterial Cystathionine γ-synthase (bCSE) | 3-Bromo-1-isopropyl-6-nitro-1H-indole | Explored as a potential inhibitor involved in bacterial resistance. | |

| HIV-1 Reverse Transcriptase | 5-Bromo and 5-nitro-indole derivatives | Act as non-nucleoside inhibitors of the enzyme. | nih.gov |

Cellular Pathway Modulation

Scientific investigation into the direct interaction of this compound with cellular pathways is not extensively documented. Its principal role in this context is as a key precursor in the synthesis of targeted therapeutic agents. Research has demonstrated its utility in creating novel compounds that act as potent and selective antagonists for the progesterone (B1679170) receptor (PR), a critical pathway in the development of uterine fibroids. nih.gov

In this synthetic approach, this compound serves as the starting scaffold. The indole nitrogen is first alkylated, and then the bromine atom at the 3-position is leveraged in a Suzuki cross-coupling reaction to introduce a variety of aryl groups. nih.gov This is a crucial step that allows for the construction of a diverse library of 3-aryl indoles. Following this coupling, the nitro group at the 6-position is reduced to an amine and subsequently sulfonated to yield the final compounds. nih.gov

These end-products have been shown to be effective progesterone receptor antagonists. nih.gov Therefore, while this compound does not directly modulate the progesterone receptor pathway, its specific chemical structure is integral to the synthesis of molecules designed for this purpose.

| Role of Compound | Synthetic Step | Target Pathway of Final Product |

| This compound | Starting material for multi-step synthesis. nih.gov | Progesterone Receptor (PR) Pathway. nih.gov |

| 1-alkyl-3-bromo-6-nitroindoles | Intermediate after alkylation. nih.gov | Progesterone Receptor (PR) Pathway. nih.gov |

| 1-alkyl-3-aryl-6-nitroindoles | Intermediate after Suzuki cross-coupling. nih.gov | Progesterone Receptor (PR) Pathway. nih.gov |

| Final 3-aryl indole derivatives | Final products after nitro reduction and sulfonylation. nih.gov | Progesterone Receptor (PR) Pathway. nih.gov |

Investigation of Toxicity and Safety Profiles (Mechanistic Aspects)

A review of available scientific literature and safety data indicates that specific mechanistic studies on the toxicity and safety profile of this compound have not been published. The compound is commercially available as a chemical for research and development purposes, and suppliers note that comprehensive analytical and toxicological data has not been collected for this specific product. sigmaaldrich.com Buyer responsibility is emphasized for confirming the product's identity and purity. sigmaaldrich.com

General principles of toxicology suggest that nitroaromatic compounds can sometimes undergo metabolic reduction to form reactive intermediates that may interact with cellular components. evitachem.com However, no specific studies confirming this mechanism for this compound are available.

Advanced Characterization Techniques in Indole Research

X-ray Diffraction Studies for Molecular Structure Determination

No specific single-crystal X-ray diffraction data for 3-Bromo-6-nitro-1H-indole was found in the available literature. This type of analysis is crucial for definitively determining the three-dimensional arrangement of atoms, bond lengths, and bond angles.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Without experimental crystal structure data, a definitive analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding and π-stacking for this compound, cannot be provided. Such analyses require precise atomic coordinates and unit cell information derived from X-ray diffraction studies.

Spectroscopic Analysis in Elucidating Structure and Reactivity (Advanced Interpretation)

While spectroscopic methods are fundamental for structural elucidation, specific, in-depth spectral analyses and advanced interpretations for this compound are not detailed in the reviewed sources. General principles can be applied to predict spectral features, but experimentally verified data is not available.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

Specific ¹H and ¹³C NMR spectral data with assignments for this compound have not been reported in the searched literature. For related substituted indoles, general chemical shift regions are known. For instance, indole (B1671886) ring protons typically resonate between δ 6.8–7.9 ppm, and the presence of a nitro group at the C-6 position is expected to deshield adjacent carbons, placing their resonance in the δ 125–135 ppm range in ¹³C NMR. However, precise shifts and coupling constants for the title compound are not available.

Infrared (IR) and UV-Visible Spectroscopy in Functional Group Analysis

Detailed IR and UV-Visible spectra for this compound are not provided in the available literature. An IR spectrum would be expected to show characteristic absorption bands for the N-H bond, the aromatic C-H bonds, C=C bonds of the aromatic system, and the symmetric and asymmetric stretching vibrations of the nitro (NO₂) group. A UV-Visible spectrum would provide information about the electronic transitions within the conjugated π-system of the molecule.

Q & A

What synthetic methodologies are effective for preparing 3-Bromo-6-nitro-1H-indole, and how can reaction conditions be optimized for higher yields?

The synthesis of this compound typically involves sequential bromination and nitration of the indole core. Bromination can be achieved using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., 0°C to room temperature in DMF), followed by nitration with mixed acids (HNO₃/H₂SO₄) at low temperatures to prevent side reactions . Post-functionalization steps, such as Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), may require PEG-400:DMF solvent systems and stoichiometric CuI (2 equivalents) to ensure regioselectivity . Purification via column chromatography (e.g., ethyl acetate/hexane gradients) is critical, with yields ranging from 25% to 60% depending on stepwise optimization .

Key Reaction Parameters:

| Step | Reagents/Conditions | Yield | Challenges |

|---|---|---|---|

| Bromination | NBS, DMF, 0°C → rt | ~75% | Over-bromination |

| Nitration | HNO₃/H₂SO₄, 0°C | ~60% | Ring decomposition |

| Purification | Column chromatography (EtOAc/hexane) | 46-60% | Solvent polarity tuning |

How should researchers interpret conflicting NMR data for this compound derivatives?

Discrepancies in ¹H/¹³C NMR spectra (e.g., unexpected splitting or shifts) often arise from tautomerism, residual solvents, or byproducts. For example, and highlight aromatic proton signals in δ 6.80–7.23 ppm for bromoindole derivatives, with nitro groups causing deshielding of adjacent protons . To resolve ambiguities:

- Use deuterated solvents (CDCl₃ or DMSO-d₆) to avoid solvent peaks .

- Compare experimental data with computational predictions (DFT calculations).

- Employ 2D NMR (COSY, HSQC) to confirm connectivity .

- Analyze HRMS for molecular ion consistency (e.g., [M+H]⁺ at m/z 397.0653 in ) .

What crystallographic challenges arise in structural analysis of this compound, and how can they be addressed?

Crystallographic disorder and twinning are common due to bulky substituents. SHELXL’s rigid bond (RIGU) and similarity (SAME) restraints stabilize refinement, while the TWIN command models twinning . For example, describes hydrogen-bonded dimers in 6-Bromo-1H-indole-3-carboxylic acid, requiring DFIX restraints for O–H⋯O bonds (1.84 Å) and N–H⋯O interactions . OLEX2’s graphical interface aids in visualizing electron density and validating hydrogen-bond networks .

Refinement Parameters:

| Parameter | Value | Purpose |

|---|---|---|

| RIGU | 0.01 | Bond distance consistency |

| ISOR | 0.01 | Anisotropic displacement restraint |

| TWIN | 0.25–0.5 | Twin law scaling |

How do electronic effects of bromo and nitro groups influence the reactivity of this compound in cross-coupling reactions?

The bromo group acts as a leaving site for Suzuki or Buchwald-Hartwig couplings, while the nitro group’s electron-withdrawing nature directs electrophilic substitution to the 4-position of the indole ring . For example, shows that 5-Bromo-3-substituted indoles undergo regioselective triazole formation at the 3-position due to steric and electronic effects . Optimizing Pd catalyst systems (e.g., Pd(PPh₃)₄) and base (K₂CO₃) in polar aprotic solvents (DMF, THF) improves coupling efficiency .

What strategies are recommended for resolving low yields in multi-step syntheses of this compound derivatives?

Low yields often stem from incomplete nitration or side reactions during purification. Mitigation strategies include:

- Temperature Control: Nitration at ≤0°C minimizes decomposition .

- Catalyst Optimization: Increasing CuI loading (≥2 eq.) enhances CuAAC efficiency .

- Workup Adjustments: Sequential extraction (3× EtOAC) and drying (Na₂SO₄) reduce polar impurities .

- Chromatography Gradients: Stepwise increases in ethyl acetate (70% → 100%) improve separation .

Yield Comparison:

| Derivative | Synthetic Step | Yield | Reference |

|---|---|---|---|

| 5-Bromo-triazole | CuAAC | 46% | |

| 6-Bromo-fluorophenyl | Nitration | 25% |

How can computational tools supplement experimental data in characterizing this compound?

DFT calculations (e.g., Gaussian, ORCA) predict NMR chemical shifts and optimize molecular geometries, aiding in assigning ambiguous peaks . Molecular docking studies (AutoDock Vina) assess binding affinities for biological applications, such as enzyme inhibition . Pairing computational results with crystallographic data (e.g., dihedral angles from SHELXL) validates conformational stability .

What safety precautions are essential when handling this compound due to its toxicity profile?

While direct toxicity data for this compound is limited, analogous bromoindoles (e.g., 3-Bromo-(1-phenylsulfonyl)indole) show acute oral toxicity (LD₅₀ = 350 mg/kg in rats) . Precautions include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.